
1-Methyl-5-nitro-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitro-1H-indole-3-carbonitrile is a compound belonging to the indole family, which is known for its diverse biological and chemical properties. Indole derivatives are significant in various fields, including medicinal chemistry, due to their wide range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-Methyl-5-nitro-1H-indole-3-carbonitrile typically involves multistep reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale nitration and cyanation processes, optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-Methyl-5-nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-indole derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions. Major products formed from these reactions include amino-indole derivatives, hydroxylated products, and other substituted indoles .
Scientific Research Applications
1-Methyl-5-nitro-1H-indole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Methyl-5-nitro-1H-indole-3-carbonitrile exerts its effects involves interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The cyano group can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function . Pathways involved include oxidative stress induction, enzyme inhibition, and disruption of cellular signaling .
Comparison with Similar Compounds
1-Methyl-5-nitro-1H-indole-3-carbonitrile can be compared with other indole derivatives such as 1-methylindole-3-carboxaldehyde and 5-nitroindole. While these compounds share a common indole core, their functional groups confer different chemical reactivities and biological activities . For instance, 1-methylindole-3-carboxaldehyde is more reactive in nucleophilic addition reactions, whereas 5-nitroindole has stronger electron-withdrawing effects, making it more suitable for electrophilic substitution reactions .
Similar compounds include:
- 1-Methylindole-3-carboxaldehyde
- 5-Nitroindole
- 3-Methylindole
- Indole-3-acetonitrile
Properties
Molecular Formula |
C10H7N3O2 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-methyl-5-nitroindole-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O2/c1-12-6-7(5-11)9-4-8(13(14)15)2-3-10(9)12/h2-4,6H,1H3 |
InChI Key |
NONOWDPZWAYNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)

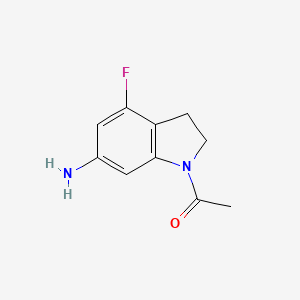
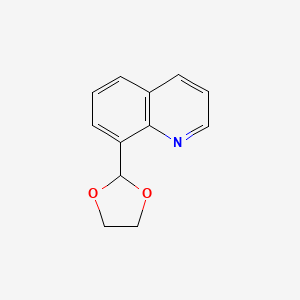

![2-(Chloromethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B11902020.png)
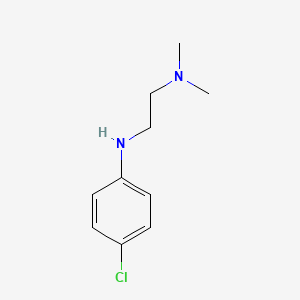
![Benzo[h][1,6]naphthyridin-7-amine](/img/structure/B11902024.png)

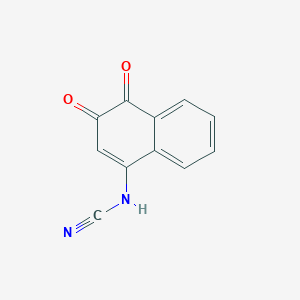
![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)
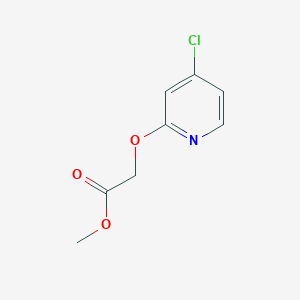
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
